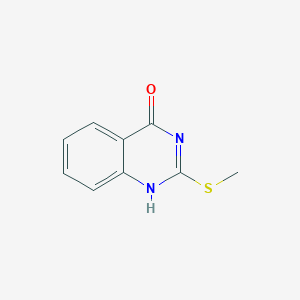

(2-(Dimethylamino)pyridin-3-yl)methanol

Descripción general

Descripción

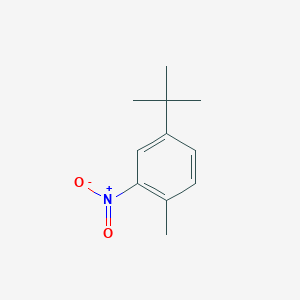

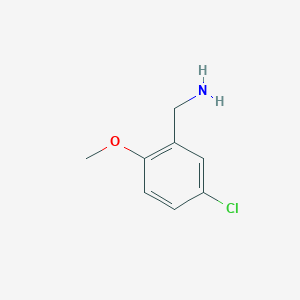

“(2-(Dimethylamino)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for “(2-(Dimethylamino)pyridin-3-yl)methanol” is 1S/C8H12N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-5,11H,6H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis

“(2-(Dimethylamino)pyridin-3-yl)methanol” is a powder with a melting point of 46-48°C .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

(2-(Dimethylamino)pyridin-3-yl)methanol: exhibits intriguing catalytic properties. Notably, it serves as a precursor for the synthesis of aromatic ketones. Researchers have explored its use in transition metal-catalyzed Csp3-H oxidation reactions, leading to the formation of pyridin-2-yl-methanones. These compounds are valuable pharmaceutical intermediates .

Antiproliferative Activity

In drug discovery, modifications of the (2-(Dimethylamino)pyridin-3-yl)methanol scaffold have yielded promising results. For instance, derivatives with vinylogy modifications demonstrated enhanced antiproliferative activity. Compound 12l, derived from this motif, exhibited sevenfold greater potency than compound 15 .

Structural Insights

Nuclear Overhauser effect spectroscopy (ROESY) studies have provided insights into the molecular structure of (2-(Dimethylamino)pyridin-3-yl)methanol derivatives. Notably, aryl proton “1” and methine proton “3” exhibit a common NOE (nuclear Overhauser effect) with methylene proton “2b,” suggesting a trans-relationship between the two aryl rings in the molecule .

Anti-Fibrotic Potential

Screening experiments revealed that certain derivatives of (2-(Dimethylamino)pyridin-3-yl)methanol displayed better anti-fibrosis activity than existing drugs such as Pirfenidone. These findings highlight its potential in combating fibrotic conditions .

Chemical Synthesis and Medicinal Chemistry

Researchers continue to explore diverse synthetic routes for this compound, aiming to optimize its pharmacological properties. Its unique structural features make it an attractive target for medicinal chemistry endeavors .

Water-Involving Oxidation Reactions

The copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes, with water as the sole oxygen source, provides new insights into water-involving oxidation reactions. This environmentally friendly approach contributes to sustainable synthesis strategies .

Safety and Hazards

The safety information available for “(2-(Dimethylamino)pyridin-3-yl)methanol” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

[2-(dimethylamino)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10(2)8-7(6-11)4-3-5-9-8/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHBUFYQGHBUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104524-65-4 | |

| Record name | [2-(dimethylamino)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

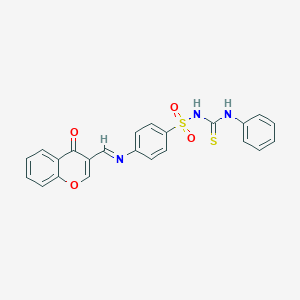

![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)

![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)